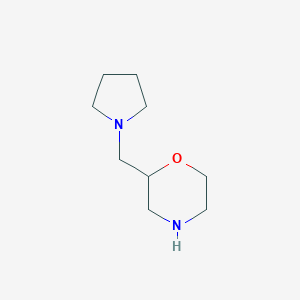

2-(Pyrrolidin-1-ylmethyl)morpholine

Overview

Description

“2-(Pyrrolidin-1-ylmethyl)morpholine” is a compound with the molecular formula C9H18N2O . It is characterized by a morpholine ring and a pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-ylmethyl)morpholine” includes a morpholine ring and a pyrrolidine ring . The InChI code for this compound is 1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 .Physical And Chemical Properties Analysis

The molecular weight of “2-(Pyrrolidin-1-ylmethyl)morpholine” is 170.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 2-(Pyrrolidin-1-ylmethyl)morpholine , is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic applications . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity .

Proteomics Research

In proteomics, 2-(Pyrrolidin-1-ylmethyl)morpholine is used for its properties as a proteomics research tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding disease mechanisms and discovering new drug targets .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine makes it an excellent candidate for use in stereoselective synthesis. This is particularly important for creating enantiomerically pure compounds, which can have different biological effects and are often required for the development of safe and effective pharmaceuticals .

Bioactive Molecule Design

Researchers utilize 2-(Pyrrolidin-1-ylmethyl)morpholine to design bioactive molecules with target selectivity. The compound’s structure allows for the creation of molecules with specific interactions with biological targets, which is essential for the development of drugs with fewer side effects and improved efficacy .

Pharmacophore Modeling

The non-planarity and sp3-hybridization of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine enhance its use in pharmacophore modeling. This modeling is a method used in computational drug design to identify the structural features necessary for a molecule to interact with a specific biological target .

ADME/Tox Studies

The introduction of the pyrrolidine ring in 2-(Pyrrolidin-1-ylmethyl)morpholine can significantly alter the physicochemical properties of a compound, affecting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. This is crucial for predicting the safety and efficacy of potential drug candidates .

Enantioselective Binding Studies

Due to the stereogenic centers in 2-(Pyrrolidin-1-ylmethyl)morpholine , it is used in studies that focus on enantioselective binding to proteins. Understanding how different stereoisomers of a drug interact with proteins can lead to the development of more targeted and effective treatments .

Chemical Biology

In chemical biology, 2-(Pyrrolidin-1-ylmethyl)morpholine is employed to explore biological systems at the molecular level. Its unique structure can be used to probe and modulate biological pathways, which is valuable for understanding disease pathology and identifying therapeutic interventions .

Future Directions

Mechanism of Action

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .

Action Environment

The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated .

properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylmethyl)morpholine | |

CAS RN |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

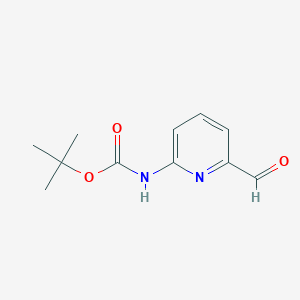

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

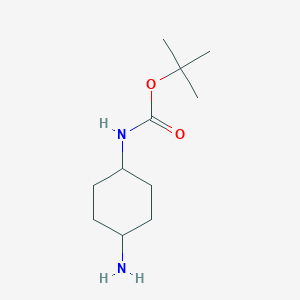

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)